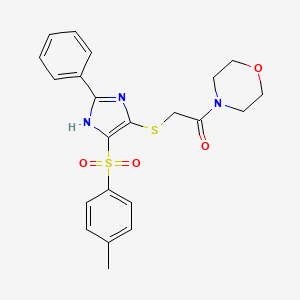
1-morpholino-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)ethanone
Descripción general
Descripción
“1-morpholino-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)ethanone” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
Imidazole, the core structure in the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Mecanismo De Acción
1-morpholino-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)ethanone acts as a potent inhibitor of PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC by this compound can, therefore, have significant effects on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound can also improve insulin sensitivity and glucose uptake in skeletal muscle cells, which may have potential applications in the treatment of diabetes. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-morpholino-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)ethanone has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. This compound is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can undergo degradation over time, which can affect its potency. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-morpholino-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)ethanone. One potential area of research is the development of more potent and selective inhibitors of PKC. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is also needed to investigate the biochemical and physiological effects of this compound and its mechanism of action in more detail.
Aplicaciones Científicas De Investigación
1-morpholino-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-16-7-9-18(10-8-16)31(27,28)22-21(23-20(24-22)17-5-3-2-4-6-17)30-15-19(26)25-11-13-29-14-12-25/h2-10H,11-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXBRKRDHXZNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



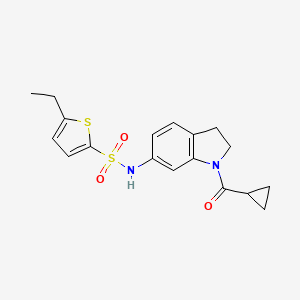

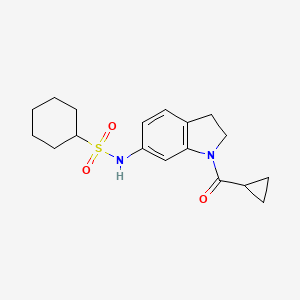
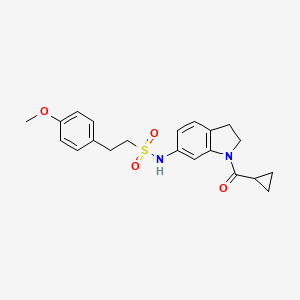
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide](/img/structure/B3204976.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide](/img/structure/B3204982.png)
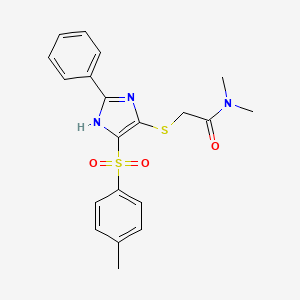
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3205005.png)
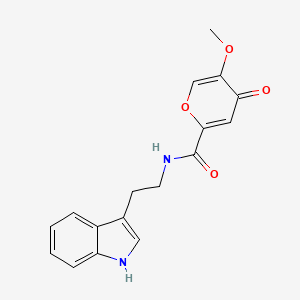
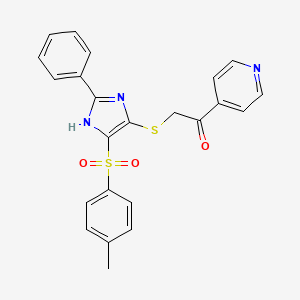
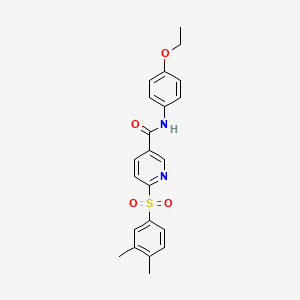
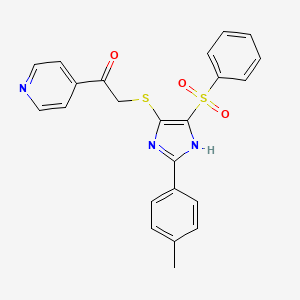

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)